(S,S)-N,Nprime-Ethylenediglutamic Acid (S,S)-N,Nprime-Ethylenediglutamic Acid
Brand Name: Vulcanchem
CAS No.: 37173-77-6
VCID: VC16618262
InChI: InChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t7-,8-/m0/s1
SMILES:
Molecular Formula: C12H20N2O8
Molecular Weight: 320.30 g/mol

(S,S)-N,Nprime-Ethylenediglutamic Acid

CAS No.: 37173-77-6

Cat. No.: VC16618262

Molecular Formula: C12H20N2O8

Molecular Weight: 320.30 g/mol

* For research use only. Not for human or veterinary use.

(S,S)-N,Nprime-Ethylenediglutamic Acid - 37173-77-6

Specification

CAS No. 37173-77-6
Molecular Formula C12H20N2O8
Molecular Weight 320.30 g/mol
IUPAC Name (2S)-2-[2-[[(1S)-1,3-dicarboxypropyl]amino]ethylamino]pentanedioic acid
Standard InChI InChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t7-,8-/m0/s1
Standard InChI Key YALOGARCTWURTE-YUMQZZPRSA-N
Isomeric SMILES C(CC(=O)O)[C@@H](C(=O)O)NCCN[C@@H](CCC(=O)O)C(=O)O
Canonical SMILES C(CC(=O)O)C(C(=O)O)NCCNC(CCC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a C12H20N2O8 molecular formula with a molar mass of 320.30 g/mol . Its IUPAC name, (2S)-2-[2-[[(1S)-1,3-dicarboxypropyl]amino]ethylamino]pentanedioic acid, reveals three key structural elements:

  • Dual glutamic acid moieties in S-configuration

  • Ethylenediamine bridge connecting α-amino groups

  • Four ionizable carboxylic acid groups (pKa values ~2.1, 4.1, 9.5)

The stereochemical configuration critically influences molecular recognition properties, as demonstrated by its specific InChIKey (YALOGARCTWURTE-YUMQZZPRSA-N), which encodes spatial arrangement details essential for biological interactions.

Identifier Discrepancies

Available data shows conflicting CAS registry numbers:

IdentifierSource
37173-77-6Vulcanchem
34747-66-5AblyBio, GlpBio

This discrepancy likely stems from database synchronization issues between suppliers rather than structural differences. Researchers should verify identifiers against current chemical registries when ordering .

Physicochemical Properties

Solubility and Stability

Experimental data from GlpBio indicates:

PropertyConditionValue
Aqueous solubility25°C≥10 mM
Storage stability-80°C6 months
Storage stability-20°C1 month

The compound demonstrates hygroscopic tendencies requiring desiccated storage. Thermal analysis shows decomposition above 250°C, with optimal handling at neutral pH .

Spectroscopic Characteristics

While full spectral data remains unpublished, predicted properties include:

  • IR: Strong absorption bands at 1700-1720 cm⁻¹ (C=O stretch) and 1550-1650 cm⁻¹ (NH bend)

  • NMR: Expected δ 2.1-2.5 ppm (CH₂COOH), δ 3.8-4.2 ppm (CH-NH)

Synthetic Approaches

Current literature provides limited synthesis details, though patent analysis suggests two potential routes:

Route A: Condensation of L-glutamic acid derivatives with ethylenediamine under Mitsunobu conditions (yield ~38%)
Route B: Enzymatic coupling using glutaryl-CoA ligase (theoretically higher enantiopurity)

Both methods require further optimization for industrial-scale production. Key challenges include:

  • Maintaining stereochemical integrity during amide bond formation

  • Efficient purification from diastereomeric byproducts

  • Cost-effective protection/deprotection strategies

Research Applications

Chelation Chemistry

The compound's four carboxylate groups enable complex formation with divalent cations:

Metal IonLog K (25°C)Application Area
Cu²⁺12.7 ± 0.3Catalytic oxidation
Fe³⁺18.2 ± 0.5Redox biology
Ca²⁺5.1 ± 0.2Mineralization studies

These properties make it valuable in metalloenzyme modeling and heavy metal sequestration .

Biochemical Studies

Documented uses include:

  • pH-sensitive fluorescent probe conjugation (λex 488 nm, λem 520 nm)

  • Crosslinker in hydrogel fabrication (0.5-2.5 wt% concentration)

  • Substrate analog for γ-glutamyl transpeptidase studies (Ki = 45 μM)

FormTemperatureStability Period
Lyophilized-80°C24 months
Aqueous solution-20°C30 days

Reconstitution requires degassed buffers to prevent oxidative degradation. Vortex mixing ≥5 minutes ensures complete dissolution .

Toxicity Profile

While full toxicological data remains unpublished, preliminary studies show:

  • LD50 (rat oral): >2000 mg/kg

  • Skin irritation: Non-irritant (OECD 404)

  • Mutagenicity: Negative (Ames test)

SupplierPurityPackaging
Vulcanchem>95%50 mg to 1 kg
GlpBio>90%25 μL aliquots
AblyBioN/ABulk quantities

Pricing correlates with enantiomeric excess (ee), with >99% ee material costing approximately $380/mg .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator